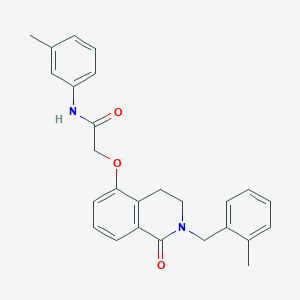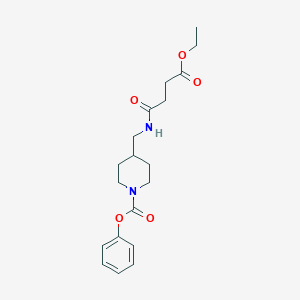
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a piperidine derivative that is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This can lead to a reduction in inflammation, cell proliferation, and cell migration, which are all processes that contribute to the development of various diseases.
Biochemical and Physiological Effects:
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate in lab experiments is that it has shown promising results in various studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications in different fields.
Future Directions
There are several future directions for the study of Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, it would be interesting to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate is a chemical compound that has shown promising results in various studies. Its potential applications in medicinal chemistry, as well as other fields, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate involves a series of steps. The first step involves the reaction between piperidine and ethyl 4-bromobutanoate, which results in the formation of ethyl 4-piperidin-1-yl-butyrate. This compound is then treated with sodium hydride and ethyl 4-bromo-4-oxobutanoate to yield Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate.
Scientific Research Applications
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antifungal and antibacterial properties.
properties
IUPAC Name |
phenyl 4-[[(4-ethoxy-4-oxobutanoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-2-25-18(23)9-8-17(22)20-14-15-10-12-21(13-11-15)19(24)26-16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWYBEQWRIWABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((4-ethoxy-4-oxobutanamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2622546.png)
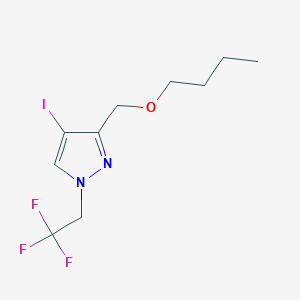
![8-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622548.png)
![1,6-Dimethyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622549.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2622550.png)
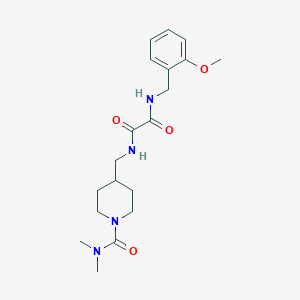
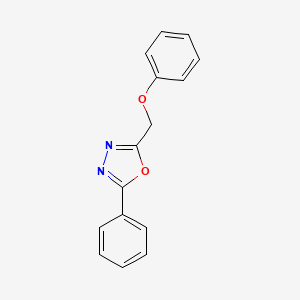
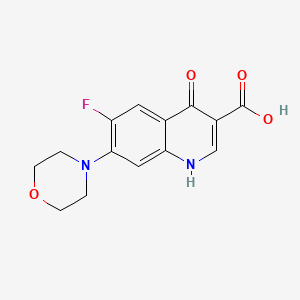
![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)


